molecular formula C17H17N5O6 B2676057 Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate CAS No. 478246-52-5

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate

Cat. No.: B2676057
CAS No.: 478246-52-5
M. Wt: 387.352
InChI Key: CSKIFCZBPICIJW-UHFFFAOYSA-N
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Description

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a nitro group, a piperazine ring, and a benzoate ester, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Piperazine Substitution: The nitrated methyl benzoate is then reacted with 3-nitropyridin-2-yl piperazine under basic conditions to form the desired product. This step often requires a solvent like dichloromethane and a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro groups in the compound can undergo reduction to form amines under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products

    Reduction: Formation of 3-amino-4-[4-(3-aminopyridin-2-yl)piperazin-1-yl]benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoic acid.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of nitroaromatic compounds on biological systems. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for designing new drugs. Its piperazine moiety is commonly found in many pharmaceuticals, indicating possible applications in developing treatments for neurological disorders or infections.

Industry

Industrially, this compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action for Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The nitro groups could undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate
  • Methyl 4-(3-nitropyridin-2-yl)benzoate

Uniqueness

Methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate is unique due to the presence of both nitro and piperazine groups attached to a benzoate ester. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activity, distinguishing it from other similar compounds.

Conclusion

This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its synthesis, reactivity, and applications make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

methyl 3-nitro-4-[4-(3-nitropyridin-2-yl)piperazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6/c1-28-17(23)12-4-5-13(15(11-12)22(26)27)19-7-9-20(10-8-19)16-14(21(24)25)3-2-6-18-16/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIFCZBPICIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=CC=N3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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